molecular formula C11H12BrN3O4S B2619757 ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1351612-15-1

ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No.: B2619757
CAS No.: 1351612-15-1
M. Wt: 362.2
InChI Key: QABNXCXXAASBNT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a complex organic compound with a unique structure that includes a benzo[d]thiazole ring substituted with an imino and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves multiple steps. One common method starts with the nitration of benzo[d]thiazole to introduce the nitro group. This is followed by the introduction of the imino group through a reaction with an appropriate amine. The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of ethyl 2-(2-amino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imino group can form hydrogen bonds with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-6-nitrobenzo[d]thiazol-2-amine: Similar structure but lacks the ethyl acetate moiety.

    2-Amino-6-nitrobenzothiazole: Similar core structure but different functional groups.

Uniqueness

Ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both imino and nitro groups, along with the ethyl acetate moiety, makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-(2-imino-6-nitro-1,3-benzothiazol-3-yl)acetate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S.BrH/c1-2-18-10(15)6-13-8-4-3-7(14(16)17)5-9(8)19-11(13)12;/h3-5,12H,2,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABNXCXXAASBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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